molecular formula C23H24BrP B106642 (4-Pentenyl)triphenylphosphonium bromide CAS No. 56771-29-0

(4-Pentenyl)triphenylphosphonium bromide

Cat. No.: B106642
CAS No.: 56771-29-0
M. Wt: 411.3 g/mol
InChI Key: KANICXDUFCDRDS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Pentenyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction is as follows:

Ph3P+BrCH2CH2CH2CH=CH2Ph3P+CH2CH2CH2CH=CH2Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 \text{Br}^- Ph3​P+BrCH2​CH2​CH2​CH=CH2​→Ph3​P+CH2​CH2​CH2​CH=CH2​Br−

where Ph represents a phenyl group.

Industrial Production Methods

This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Pentenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce phosphine oxides .

Scientific Research Applications

(4-Pentenyl)triphenylphosphonium bromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Pentenyl)triphenylphosphonium bromide involves its ability to interact with cellular components. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the high transmembrane potential. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and apoptosis in cancer cells . The compound’s effects on molecular targets such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF) are also significant .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide

Uniqueness

(4-Pentenyl)triphenylphosphonium bromide is unique due to its 4-pentenyl chain, which provides distinct reactivity and biological activity compared to other triphenylphosphonium salts. This structural feature allows for specific interactions in synthetic and biological applications that are not observed with other similar compounds .

Properties

IUPAC Name

pent-4-enyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANICXDUFCDRDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972220
Record name (Pent-4-en-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56771-29-0
Record name 56771-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Pent-4-en-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-pentenyl(triphenyl)phosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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